Welcome to the BenchChem Online Store!
molecular formula C12H24N2O2 B8701293 4-[4-(4-morpholinyl)butyl]morpholine CAS No. 53161-64-1

4-[4-(4-morpholinyl)butyl]morpholine

Cat. No. B8701293
M. Wt: 228.33 g/mol
InChI Key: ZRQUNTRHHLHXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06583133B1

Procedure details

By operating in an analogous manner to the procedure described in Examples 56-81(a), (E)-(6R,7R)-3-(3-iodo-propenyl)-8-oxo-7-trimethylsilanylamino-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-4-carboxylic acid trimethylsilanyl ester was reacted with 4,4′-butane-1,4-diyl-bis-morpholine, and with N,N,N′,N′-tetramethyl-1,4-butanediamine, respectively, to give

Identifiers

REACTION_CXSMILES
C[Si](OC(C1S[C@H]2N(C(=O)[C@H]2N[Si](C)(C)C)C=C1/C=C/CI)=O)(C)C.[CH2:26]([N:36]1[CH2:41]COC[CH2:37]1)[CH2:27][CH2:28][CH2:29][N:30]1[CH2:35]COC[CH2:31]1>>[CH3:31][N:30]([CH3:35])[CH2:29][CH2:28][CH2:27][CH2:26][N:36]([CH3:41])[CH3:37]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)OC(=O)C1C(=CN2C([C@H]([C@H]2S1)N[Si](C)(C)C)=O)\C=C\CI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCN1CCOCC1)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCCCN(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.